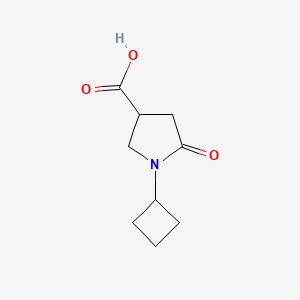

1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid

描述

1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H13NO3 It is characterized by a cyclobutyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group

准备方法

The synthesis of 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. The reaction can be carried out by heating the reactants without a solvent or by refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting product is isolated as a white or cream-tinted crystalline solid, which is soluble in organic solvents such as ethanol and acetonitrile .

化学反应分析

1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different products.

Substitution: The compound can undergo substitution reactions, particularly at the cyclobutyl and pyrrolidine rings, to form a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmacological Applications

-

Analgesic and Antihypoxic Effects

- Research indicates that derivatives of 5-oxopyrrolidine-3-carboxylic acids, including 1-cyclobutyl-5-oxopyrrolidine-3-carboxylic acid, exhibit significant analgesic properties. In laboratory settings, these compounds demonstrated effectiveness in pain relief and hypoxia mitigation, suggesting their potential as therapeutic agents in pain management.

-

Neuropharmacology

- Compounds in this class have been predicted to act as GABA-receptor antagonists and benzodiazepine receptor antagonists. This prediction was made through computational models which suggest that these compounds may exhibit antiepileptic and anxiolytic activities, indicating their potential utility in treating neurological disorders.

- Cancer Treatment

Biochemical Applications

-

Antioxidant Activity

- Studies have shown that derivatives of 5-oxopyrrolidine-3-carboxylic acids possess antioxidant properties. The DPPH radical scavenging method has been employed to evaluate their ability to neutralize free radicals, with some compounds exhibiting high efficiency comparable to established antioxidants like ascorbic acid .

-

Antimicrobial Activity

- Certain derivatives have been tested for their antimicrobial efficacy against multidrug-resistant pathogens. The structure-dependent activity observed suggests that modifications to the 5-oxopyrrolidine core can enhance antimicrobial properties.

Organic Chemistry Applications

- Synthesis of Bioactive Compounds

-

BACE-1 Inhibitors

- Recent studies have identified fully substituted 5-oxopyrrolidines as inhibitors of the BACE-1 enzyme, which is crucial for amyloid-beta production in Alzheimer's disease. The interaction of these compounds with specific enzyme subsites has been characterized, showcasing their potential as therapeutic agents for neurodegenerative diseases .

Case Studies

作用机制

The mechanism of action of 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, influencing cellular processes such as cell division and metabolic pathways . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

相似化合物的比较

1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid can be compared to other similar compounds, such as:

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid: This compound has a similar structure but with an isobutyl group instead of a cyclobutyl group.

1-Quinolyl-5-oxopyrrolidine-3-carboxylic acid: This derivative has a quinolyl group and has been studied for its potential to stimulate cell division.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

生物活性

1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid is a cyclic compound recognized for its potential biological activities, particularly in pharmacology. This compound belongs to the class of 5-oxopyrrolidine-3-carboxylic acids, which are notable for their diverse therapeutic applications. The focus of this article is to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

The molecular formula of this compound is , with a molecular weight of approximately 183.2 g/mol. The compound features a pyrrolidine ring substituted with a cyclobutyl group and a carboxylic acid moiety, contributing to its reactivity and biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits several significant biological activities:

- Analgesic Effects : Studies have shown that compounds within this class possess analgesic properties, demonstrating effectiveness in pain relief in animal models. The specific mechanisms are believed to involve modulation of neurotransmitter systems, potentially interacting with opioid receptors.

- Antihypoxic Effects : The compound has also been noted for its ability to mitigate hypoxia, suggesting potential applications in conditions where oxygen deprivation is a concern.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various bacterial and fungal pathogens. This includes effectiveness against multidrug-resistant strains, highlighting its potential as a candidate for further development in antimicrobial therapies .

- Anticancer Potential : Research into related compounds suggests that modifications of the pyrrolidine structure could lead to anticancer activity, particularly against lung cancer cell lines such as A549. These studies often compare new compounds against established chemotherapeutic agents like cisplatin .

The biological activity of this compound likely involves several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in pain modulation and cellular signaling pathways. This interaction is crucial for its analgesic and antihypoxic effects .

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of enzymes like BACE-1, which plays a role in Alzheimer’s disease pathology. This inhibition occurs at sub-micromolar concentrations, indicating strong potential for therapeutic applications .

Table 1: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclobutyl-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as cyclobutylamine derivatives with pyrrolidine-2,5-dione analogs. A common method employs acid-catalyzed reactions (e.g., HCl) under elevated temperatures (80–120°C) to promote ring closure and carboxylation . Solvent choice (e.g., ethanol or DMF) and stoichiometric ratios of reagents are critical for optimizing yields (>60%) and minimizing side products like decarboxylated derivatives. Reaction monitoring via TLC or HPLC is recommended .

Q. How can the structure of this compound be confirmed experimentally?

Structural elucidation relies on:

- NMR Spectroscopy : H NMR peaks at δ 2.8–3.2 ppm (pyrrolidine ring protons) and δ 1.6–2.0 ppm (cyclobutyl protons). C NMR confirms the carbonyl (C=O) at ~175 ppm and carboxylic acid (COOH) at ~170 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 212.1 (calculated for CHNO) .

- X-ray Crystallography : Resolves cyclobutyl ring puckering and hydrogen-bonding interactions in the solid state .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

Side reactions like over-oxidation or dimerization can be minimized by:

- Temperature Control : Maintaining reaction temperatures below 120°C to prevent decarboxylation .

- Protecting Groups : Temporarily masking the carboxylic acid with tert-butyl esters during functionalization steps .

- Catalyst Optimization : Using Lewis acids (e.g., ZnCl) to enhance regioselectivity in substitution reactions .

Q. How does the cyclobutyl substituent influence the compound’s reactivity compared to aryl-substituted analogs (e.g., chlorophenyl or fluorophenyl derivatives)?

The cyclobutyl group introduces steric hindrance, reducing nucleophilic substitution rates at the pyrrolidine ring compared to planar aryl groups. However, its strained ring enhances electrophilic reactivity in Diels-Alder or [2+2] cycloaddition reactions. Computational studies (DFT) suggest a 15% higher activation energy for nucleophilic attacks compared to 1-(4-chlorophenyl) analogs .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Molecular Docking : Assess binding affinity to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. AutoDock Vina simulations predict a docking score of −8.2 kcal/mol for COX-2 inhibition .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .

- MD Simulations : Evaluate stability in biological membranes using GROMACS, focusing on carboxylate group solvation .

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

Discrepancies in IC values (e.g., 10 µM vs. 50 µM for COX-2) may arise from:

- Assay Conditions : Variations in pH (5.5 vs. 7.4) or ionic strength alter protonation states .

- Enzyme Source : Recombinant vs. native enzymes may have differing cofactor dependencies .

- Statistical Analysis : Use ANOVA with post-hoc tests (Tukey’s HSD) to validate reproducibility across triplicate assays .

Q. Methodological Guidance

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- HPLC-MS/MS : Employ a C18 column (3.5 µm, 2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile (gradient elution). LOD: 0.1 ng/mL .

- Microscopy : Confocal Raman spectroscopy maps spatial distribution in tissues (peak at 1600 cm for carboxylate) .

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Derivative Synthesis : Introduce substituents at the cyclobutyl (e.g., hydroxylation) or pyrrolidine ring (e.g., methyl groups) .

- Biological Assays : Test derivatives against a panel of Gram-negative/positive bacteria (MIC) and cancer cell lines (MTT assay) .

- Data Correlation : Use multivariate analysis (PCA) to link logP, polar surface area, and bioactivity .

属性

IUPAC Name |

1-cyclobutyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-8-4-6(9(12)13)5-10(8)7-2-1-3-7/h6-7H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAIJENHTSZWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676525 | |

| Record name | 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-42-2 | |

| Record name | 1-Cyclobutyl-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。